tert-Butyl 2-methoxy-4-vinylbenzoate
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Overview
Description
tert-Butyl 2-methoxy-4-vinylbenzoate: is an organic compound with the molecular formula C14H18O3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a methoxy group, and a vinyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methoxy-4-vinylbenzoate typically involves the esterification of 2-methoxy-4-vinylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methoxy-4-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-methoxy-4-formylbenzoate or 2-methoxy-4-carboxybenzoate.
Reduction: Formation of tert-Butyl 2-methoxy-4-ethylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-methoxy-4-vinylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of polymers and copolymers. Its vinyl group allows it to participate in polymerization reactions, making it valuable in materials science.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features make it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which tert-Butyl 2-methoxy-4-vinylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in polymerization reactions, the vinyl group participates in radical or ionic polymerization mechanisms, leading to the formation of polymer chains. The methoxy and tert-butyl groups can influence the reactivity and stability of the compound, affecting its behavior in different chemical environments.
Comparison with Similar Compounds
- Vinyl 4-tert-butylbenzoate
- Methyl 4-vinylbenzoate
- 4-Vinylbenzoic acid
Comparison: tert-Butyl 2-methoxy-4-vinylbenzoate is unique due to the presence of both a methoxy group and a tert-butyl ester group on the benzene ring. This combination of functional groups imparts distinct reactivity and stability compared to similar compounds. For instance, the methoxy group can participate in nucleophilic aromatic substitution reactions, while the tert-butyl ester group provides steric hindrance and stability.
Properties
IUPAC Name |
tert-butyl 4-ethenyl-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-6-10-7-8-11(12(9-10)16-5)13(15)17-14(2,3)4/h6-9H,1H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJOPADDDQHTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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